

An In-depth Technical Guide to the Chemical and Physical Properties of Bronopol

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Compound of Interest

Compound Name: *Bronopol*

Cat. No.: *B193717*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **Bronopol** (2-bromo-2-nitropropane-1,3-diol). The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and structures.

Chemical and Physical Properties

Bronopol is an organic compound widely used as an antimicrobial agent.^{[1][2]} It is a white to pale yellow crystalline solid at room temperature.^{[2][3][4]} The following tables summarize its key quantitative properties.

Table 1: General and Physical Properties of Bronopol

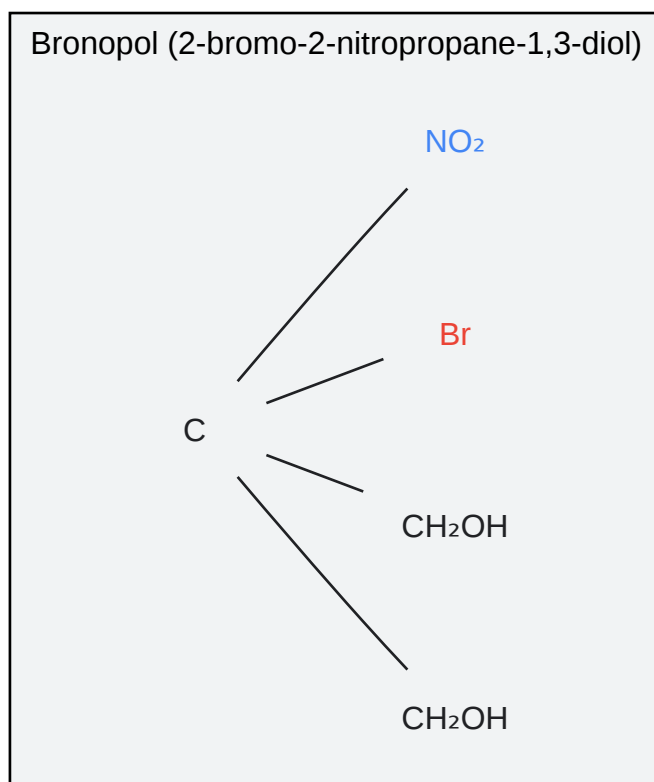
Property	Value	Reference
Molecular Formula	C ₃ H ₆ BrNO ₄	[1][2][4][5][6]
Molecular Weight	199.99 g/mol	[6][7]
Appearance	White to pale yellow crystalline powder	[2][3][4]
Melting Point	~130 °C (with lattice rearrangement at 100-105 °C)	[1][3][4][8]
Boiling Point	Decomposes at temperatures above 140 °C	[1][3][4][5][8]
Density	Approximately 1.1 g/cm ³ to 2.0 g/cm ³	[1][6][7][8][9]
Vapor Pressure	1.26 x 10 ⁻⁵ mm Hg at 20 °C	[5]
pKa	9.56 (experimentally determined)	[10]

Table 2: Solubility of Bronopol

Solvent	Solubility (% w/v at 22-25 °C)	Reference
Water	28	[1] [4] [11]
Methanol	89	[1] [11]
Ethanol	56	[1] [11]
Isopropanol	41	[1] [11]
Ethylene Glycol	61	[11]
Propylene Glycol	52	[11]
Dipropylene Glycol	48	[11]
Polyethylene Glycol 300	30	[11]
Diethyl Sebacate	10	[11]
Isopropyl Myristate	< 0.5	[11]
Mineral Oil	< 0.5	[11]
Vegetable Oils	< 0.5	[11]

Mandatory Visualizations

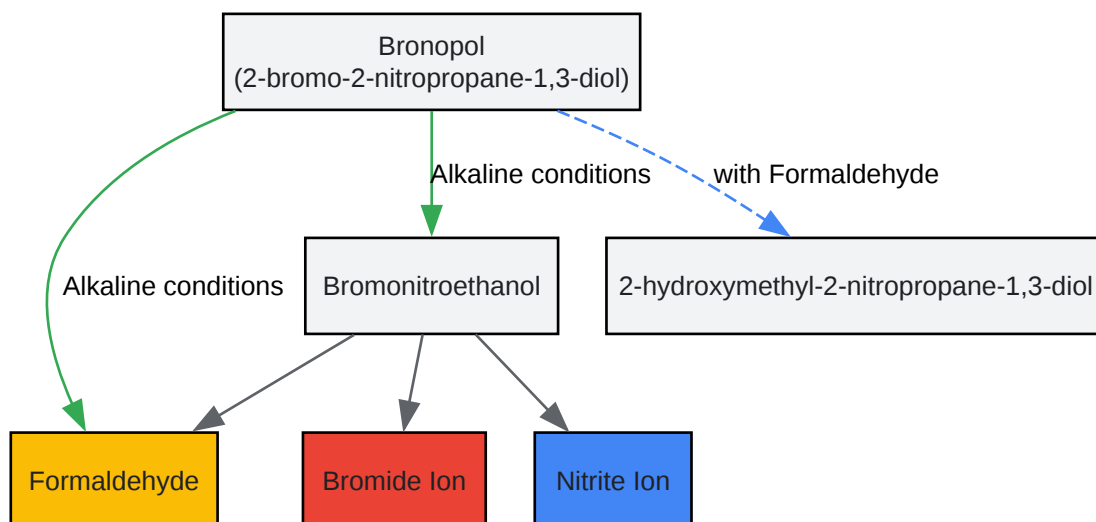
Chemical Structure of Bronopol



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Caption: Chemical structure of **Bronopol**.

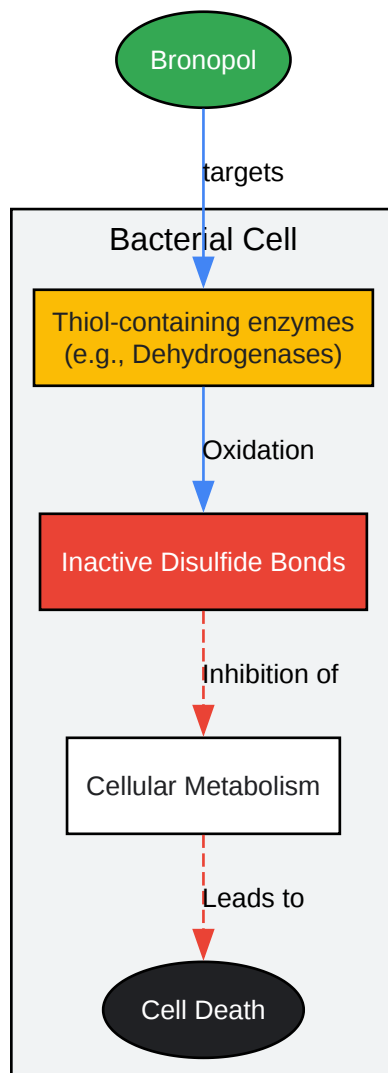
Alkaline Degradation Pathway of Bronopol



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Caption: Simplified degradation pathway of **Bronopol** under alkaline conditions.

Antimicrobial Mechanism of Action



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Caption: Antimicrobial mechanism of **Bronopol** via oxidation of thiol groups.

Experimental Protocols

The following sections outline the general experimental methodologies for determining the key physicochemical properties of a solid organic compound like **Bronopol**.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid state.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Apparatus:

- Melting point apparatus with a heating block and thermometer/temperature probe.[\[11\]](#)[\[12\]](#)
- Glass capillary tubes (sealed at one end).[\[11\]](#)[\[13\]](#)
- Spatula.
- Mortar and pestle (optional).

Procedure:

- A small amount of the dry, crystalline **Bronopol** sample is finely powdered.[\[13\]](#)
- The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) into the sealed end.[\[13\]](#)[\[15\]](#)
- The packed capillary tube is placed into the heating block of the melting point apparatus.[\[11\]](#)[\[14\]](#)
- The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the expected melting point is approached.[\[11\]](#)[\[14\]](#)
- The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The range between these two temperatures is the melting point range.[\[11\]](#)[\[12\]](#)

Boiling Point Determination (Decomposition)

As **Bronopol** decomposes at temperatures above 140 °C, a standard boiling point determination is not applicable.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#) Instead, the decomposition temperature is determined.

Apparatus:

- Differential Scanning Calorimeter (DSC) or a similar thermal analysis instrument.
- Heating apparatus with a temperature controller.
- Sample pan.

Procedure:

- A small, accurately weighed sample of **Bronopol** is placed in a sample pan.
- The sample is heated at a controlled rate in an inert atmosphere.
- The temperature at which an exothermic or endothermic event corresponding to decomposition occurs is recorded. For **Bronopol**, an exothermic decomposition is observed above 140 °C.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[8\]](#)

Solubility Determination (Flask Method - OECD 105)

This method is suitable for substances with a solubility greater than 10⁻² g/L.[\[1\]](#)[\[5\]](#)[\[16\]](#)[\[17\]](#)

Apparatus:

- Constant temperature water bath or shaker.
- Flasks with stoppers.
- Analytical balance.
- Filtration or centrifugation equipment.
- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

- An excess amount of **Bronopol** is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
- The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium. A preliminary test can determine the time required for

saturation.[1][5][16]

- After equilibrium is reached, the mixture is allowed to stand to let undissolved solid settle.
- A sample of the supernatant is taken, and the solid and liquid phases are separated by centrifugation or filtration.
- The concentration of **Bronopol** in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

Density Determination (Gas Pycnometry)

This method determines the skeletal density of a solid powder.[2]

Apparatus:

- Gas pycnometer.
- Analytical balance.
- Sample chamber of a known volume.
- Helium gas supply.

Procedure:

- A sample of **Bronopol** is weighed and placed into the sample chamber.[2]
- The chamber is sealed and purged with helium to remove air and moisture.
- Helium is introduced into a reference chamber at a known pressure.
- A valve is opened, allowing the helium to expand into the sample chamber.
- The resulting equilibrium pressure is measured.
- Based on the pressure change and the known volumes of the chambers, the volume of the solid sample is calculated.

- The density is then calculated as the mass of the sample divided by its volume.[\[2\]](#)

Vapor Pressure Determination (Static Method - OECD 104)

This method measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[\[18\]](#)

Apparatus:

- Constant temperature cell.
- Pressure measuring device.
- Vacuum pump.
- Temperature control system.

Procedure:

- A sample of **Bronopol** is placed in the test apparatus.
- The sample is degassed to remove volatile impurities.[\[18\]](#)
- The apparatus is heated to the desired temperature, and the system is allowed to reach thermal equilibrium.
- The pressure of the vapor in equilibrium with the solid sample is measured.[\[18\]](#)
- This process can be repeated at different temperatures to obtain a vapor pressure curve.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by measuring pH changes during titration.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Apparatus:

- Potentiometer with a pH electrode.[\[19\]](#)[\[20\]](#)

- Burette.
- Magnetic stirrer.
- Titration vessel.
- Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).[\[19\]](#)[\[21\]](#)

Procedure:

- A known concentration of **Bronopol** is dissolved in a suitable solvent (e.g., water or a co-solvent mixture). The ionic strength of the solution is typically kept constant.[\[19\]](#)[\[21\]](#)
- The solution is placed in the titration vessel with the pH electrode and stirrer.
- The solution is titrated with a standardized acid or base. The pH is recorded after each incremental addition of the titrant.[\[19\]](#)[\[21\]](#)
- The titration is continued past the equivalence point.
- A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of this curve.[\[19\]](#)[\[21\]](#)

Analytical Characterization

HPLC is a common method for the identification and quantification of **Bronopol**.[\[9\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Typical System:

- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).[\[23\]](#)
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol, acetonitrile). A common mobile phase is a mixture of 0.1% phosphoric acid in water, methanol, and 0.1% phosphoric acid in acetonitrile (80:10:10).[\[23\]](#)
- Flow Rate: Typically around 0.8 to 1.0 mL/min.[\[9\]](#)[\[23\]](#)
- Detection: UV detector set at a wavelength where **Bronopol** absorbs, such as 210 nm or 250 nm.[\[9\]](#)[\[23\]](#)

- Temperature: Ambient or controlled (e.g., 30 °C).[9]

Procedure:

- A standard solution of **Bronopol** of known concentration is prepared in the mobile phase.
- The sample containing **Bronopol** is dissolved in the mobile phase and filtered.
- A specific volume of the standard and sample solutions are injected into the HPLC system.
- The retention time and peak area of **Bronopol** in the chromatograms are recorded.
- The concentration of **Bronopol** in the sample is determined by comparing its peak area to that of the standard.

IR spectroscopy is used to identify the functional groups present in the **Bronopol** molecule.

Procedure:

- A small amount of the **Bronopol** sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- The sample is scanned with infrared radiation over a specific range of wavelengths.
- The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule (e.g., O-H, C-N, N-O, C-Br).

Stability and Degradation

Bronopol is most stable in aqueous solutions with an acidic pH.[1][4][11] Its stability is significantly affected by alkaline conditions and temperature.[1][4][11] Under extreme alkaline conditions, **Bronopol** decomposes to produce low levels of formaldehyde, bromide ions, nitrite ions, bromonitroethanol, and 2-hydroxymethyl-2-nitropropane-1,3-diol.[1][26] The degradation can be accelerated by the presence of certain ions and exposure to light.[27] It is also incompatible with aluminum, so aluminum packaging should be avoided.[27]

Antimicrobial Mechanism of Action

The primary antimicrobial activity of **Bronopol** is not due to the release of formaldehyde.[1][3] Instead, it involves the oxidation of thiol groups in microbial enzymes, particularly dehydrogenases.[15] This process forms disulfide bonds, which inactivates the enzymes and disrupts cellular metabolism and respiration, ultimately leading to cell death.[3][15] Under aerobic conditions, this reaction can also generate reactive oxygen species, such as superoxide and peroxide, which contribute to its bactericidal activity.[4][8][13]

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